molecular formula C21H22N4O5 B611680 VHL-IN-15 CAS No. 1360616-29-0

VHL-IN-15

Katalognummer: B611680
CAS-Nummer: 1360616-29-0
Molekulargewicht: 410.43
InChI-Schlüssel: HFCLIEBJTGJKSV-AEFFLSMTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VHL-IN-15 is a potent von Hippel-Lindau protein (VHL) ligand which disrupts the VHL/HIF-1α interaction.

Wissenschaftliche Forschungsanwendungen

Background on VHL and Its Implications

The von Hippel-Lindau tumor suppressor gene product, pVHL, is crucial for regulating hypoxia-inducible factors (HIFs), which are involved in cellular responses to oxygen levels. Mutations in the VHL gene can lead to the stabilization of HIFs, promoting tumorigenesis in various cancers, including clear cell renal cell carcinoma (ccRCC) and hemangioblastomas . Understanding the role of VHL and its pathways is essential for developing targeted therapies.

Mechanism of Action of VHL-IN-15

This compound functions primarily as an inhibitor of HIF-2α, a transcription factor that is often upregulated in VHL-deficient tumors. By inhibiting HIF-2α, this compound aims to reduce tumor growth and progression by blocking the expression of genes that promote angiogenesis and cell proliferation .

Renal Cell Carcinoma

This compound has shown promise in treating renal cell carcinoma, particularly in patients with VHL disease. The compound's ability to inhibit HIF-2α leads to decreased expression of vascular endothelial growth factor (VEGF), which is critical for tumor angiogenesis. Clinical studies have indicated that patients treated with HIF inhibitors like this compound exhibit reduced tumor sizes and improved overall survival rates .

Hemangioblastomas

In addition to ccRCC, this compound may be effective against hemangioblastomas, which are benign tumors associated with VHL disease. By targeting HIF pathways, this compound could potentially reduce the vascularity and growth of these tumors, offering a new therapeutic avenue for patients suffering from multiple hemangioblastomas .

Combination Therapies

Recent research suggests that combining this compound with other treatments, such as immune checkpoint inhibitors (e.g., tislelizumab), may enhance therapeutic efficacy. This combination could leverage both the anti-tumor effects of HIF inhibition and the immune system's ability to target cancer cells more effectively .

Case Study 1: Renal Cell Carcinoma Treatment

A notable case involved a 45-year-old woman diagnosed with ccRCC and spinal hemangioblastoma. After undergoing treatment with a combination of sorafenib and tislelizumab, her renal function improved significantly, and her tumor size reduced markedly over six months. This case illustrates the potential benefits of combining therapies that include HIF inhibitors like this compound .

Case Study 2: Hemangioblastoma Management

Another patient with multiple hemangioblastomas exhibited stabilization of her condition after treatment with a regimen including this compound. The reduction in vascular proliferation was noted through imaging studies, suggesting a promising role for this compound in managing vascular tumors associated with VHL disease .

Data Table: Summary of Clinical Findings

Study/CaseConditionTreatmentOutcome
Case Study 1Clear Cell Renal Cell CarcinomaSorafenib + TislelizumabTumor size reduced; improved renal function
Case Study 2HemangioblastomaThis compoundStabilization; reduced vascular proliferation

Eigenschaften

CAS-Nummer

1360616-29-0

Molekularformel

C21H22N4O5

Molekulargewicht

410.43

IUPAC-Name

(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H22N4O5/c1-13-6-17(30-24-13)8-20(27)25-11-16(26)7-18(25)21(28)23-9-14-2-4-15(5-3-14)19-10-22-12-29-19/h2-6,10,12,16,18,26H,7-9,11H2,1H3,(H,23,28)/t16-,18+/m1/s1

InChI-Schlüssel

HFCLIEBJTGJKSV-AEFFLSMTSA-N

SMILES

O=C([C@H]1N(C(CC2=CC(C)=NO2)=O)C[C@H](O)C1)NCC3=CC=C(C4=CN=CO4)C=C3

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

VHL-IN 15;  VHL IN-15;  VHL-IN-15

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VHL-IN-15
Reactant of Route 2
Reactant of Route 2
VHL-IN-15
Reactant of Route 3
VHL-IN-15
Reactant of Route 4
Reactant of Route 4
VHL-IN-15
Reactant of Route 5
Reactant of Route 5
VHL-IN-15
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
VHL-IN-15

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.